molecular formula C22H23N5O3S B11273791 N-{4-Methyl-2-[3-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide

N-{4-Methyl-2-[3-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide

Cat. No.: B11273791
M. Wt: 437.5 g/mol
InChI Key: MDWNZNQTOYNGDR-UHFFFAOYSA-N
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Description

N-{4-Methyl-2-[3-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazinyl core, a sulfanyl group, and a carbamoyl moiety. Its chemical properties and reactivity make it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

Molecular Formula

C22H23N5O3S

Molecular Weight

437.5 g/mol

IUPAC Name

N-[4-methyl-2-[3-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]phenyl]propanamide

InChI

InChI=1S/C22H23N5O3S/c1-4-18(28)24-17-9-8-14(3)11-16(17)20-21(30)25-22(27-26-20)31-12-19(29)23-15-7-5-6-13(2)10-15/h5-11H,4,12H2,1-3H3,(H,23,29)(H,24,28)(H,25,27,30)

InChI Key

MDWNZNQTOYNGDR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)C)C2=NN=C(NC2=O)SCC(=O)NC3=CC=CC(=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-Methyl-2-[3-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the triazinyl core: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of the sulfanyl group: This step involves the use of thiol reagents and suitable catalysts to attach the sulfanyl group to the triazinyl core.

    Attachment of the carbamoyl moiety: This is typically done through a nucleophilic substitution reaction, where the carbamoyl group is introduced using a suitable carbamoylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{4-Methyl-2-[3-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds.

Scientific Research Applications

N-{4-Methyl-2-[3-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{4-Methyl-2-[3-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-Methyl-2-[3-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

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